molecular formula C6H14O3 B2850588 1-(1-Hydroxypropoxy)propan-1-ol CAS No. 25265-71-8

1-(1-Hydroxypropoxy)propan-1-ol

Cat. No.: B2850588
CAS No.: 25265-71-8
M. Wt: 134.175
InChI Key: QYSXYAURTRCDJU-UHFFFAOYSA-N
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Description

“1-(1-Hydroxypropoxy)propan-1-ol”, also known as Dipropylene glycol, is a chemical compound with the molecular formula C6H14O3 . It is a liquid that is soluble in water .


Synthesis Analysis

The synthesis of “this compound” can be achieved through the hydrolysis of 1,2-epoxy propane . This process involves the use of protic acids such as sulfuric acid or phosphoric acid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H14O3 . The ChemSpider database provides more details about its structure .


Physical and Chemical Properties Analysis

“this compound” is a liquid that is soluble in water . It has a melting point of less than -20°C, a boiling point of 227°C at 0.74 mmHg, and a density of 1.022 g/mL at 20°C .

Mechanism of Action

Target of Action

“1-(1-Hydroxypropoxy)propan-1-ol”, also known as Dipropylene glycol, is a versatile organic compound . It is used as a solvent, plasticizer, polymerization initiator, and monomer . It acts as an additive in perfumes, skin and hair care products . Therefore, its primary targets are various organic substances that it helps dissolve, such as oils and fats .

Mode of Action

The compound interacts with its targets primarily through its role as a solvent. It facilitates the dissolution of organic substances like oils and fats . In the synthesis of 1-propoxypropane from propan-1-ol, the first step involves the protonation of the oxygen atom of propan-1-ol . In the next step, the oxygen atom of the second molecule of propan-1-ol, which acts as a nucleophile, attacks the protonated propan-1-ol to form protonated 1-propoxypropane and water .

Biochemical Pathways

The compound is involved in the synthesis of food additives and cosmetics . It is also used as an intermediate in polyurethane polyols, alkyd resins, and non-reinforced polyesters . When metabolized by the liver, this organic compound undergoes a series of transformations. Initially, it is metabolized into 1-hydroxypropyl-2-ketopropanol, which then further transforms into 1-hydroxypropyl-2-ketopropionic acid .

Pharmacokinetics

It is known that when metabolized by the liver, this organic compound undergoes a series of transformations . Ultimately, the resulting acid is excreted through urine, completing its metabolic journey .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its wide range of applications. It plays a vital role as a reagent in the preparation of pharmaceuticals and other organic compounds . It is also an active ingredient in commercial fog fluid, which is used as an entertainment in fog machines .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, it is hygroscopic and incompatible with strong oxidizing agents . More research is needed to fully understand how different environmental factors influence the action of this compound.

Safety and Hazards

“1-(1-Hydroxypropoxy)propan-1-ol” may cause respiratory irritation and mild skin irritation in animal tests . It is also found in many products and may have some concerns related to asthma/respiratory, skin allergies & irritation, and developmental & reproductive toxicity .

Future Directions

The production of “1-(1-Hydroxypropoxy)propan-1-ol” and similar compounds is a significant challenge for the chemical industry due to increasing demand and pro-ecological regulatory actions . Research is ongoing to develop new processes based on renewable raw materials .

Properties

IUPAC Name

1-(1-hydroxypropoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSXYAURTRCDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(O)OC(CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860335
Record name 1,1'-Oxydi(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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